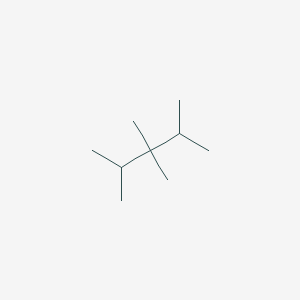

2,3,3,4-Tetramethylpentane

Descripción general

Descripción

2,3,3,4-Tetramethylpentane is a chemical compound with the molecular formula C9H20 . It has an average mass of 128.255 Da and a monoisotopic mass of 128.156494 Da . It is also known by other names such as Pentane, 2,3,3,4-tetramethyl- .

Molecular Structure Analysis

The molecular structure of 2,3,3,4-Tetramethylpentane consists of 9 carbon atoms and 20 hydrogen atoms . The 3D structure of the molecule can be viewed using specific software . For a more detailed analysis, you may refer to the resources provided in the web search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3,4-Tetramethylpentane can be found in resources like the NIST Chemistry WebBook . It provides data on condensed phase thermochemistry, phase change, Henry’s Law data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .Aplicaciones Científicas De Investigación

Vibrational Spectra and Internal Rotation : 2,3,3,4-Tetramethylpentane has been studied for its conformational equilibrium using infrared and Raman band intensities, showing results consistent with molecular mechanics calculations (Adil et al., 1990).

Ion Yield in High Electric Fields : Research has measured the ion yield of 2,3,3,4-Tetramethylpentane for electric fields up to 3600 V/cm, revealing saturation of free electron production for highly ionizing radiation (Astbury et al., 1993).

Electronic Response to Minimum Ionizing Particles : The electron mobility and free ion yield of 2,3,3,4-Tetramethylpentane have been determined, providing insights into its response to ionizing particles (Astbury et al., 1991).

Molecular Structure Analysis : The molecular structure of 3,3-Diethylpentane, a related compound, has been studied using electron diffraction and ab initio calculations, revealing significant distortions from regular tetrahedral coordination (Alder et al., 1999).

Cyclisation and Bond-Shift Rearrangements : 2,3,3,4-Tetramethylpentane has been used to study cyclisation and 1,2-bond-shift rearrangements on transition metal films, indicating the non-involvement of chemisorbed carbene and carbyne species (Clarke et al., 1982).

Phase Transition in Solid State : The phase transition in solid 2,3,3,4-Tetramethylpentan-3-ol (TMP) has been examined through X-ray, dielectric, DSC, and IR data, proposing a mechanism for the phase transition (Bator et al., 1990).

Low-Temperature Thermal Quantities : Calorimetric studies have been conducted on 2,2,4,4-Tetramethylpentane among other alkyl-substituted pentanes to determine thermal quantities at low temperatures (Finke et al., 1976).

Ion Chamber Operation with Lead Plates : The operation of an ion chamber consisting of lead plates immersed in 2,3,3,4-Tetramethylpentane has been tested, monitoring signals from cosmic-ray muons for potential degradation from contamination (Poffenberger et al., 1999).

Selective Extraction and Separation of Iron(III) : 4-Methylpentan-2-ol, a related compound, has been used for the quantitative extraction of iron(III), indicating potential applications in chemical separation processes (Gawali & Shinde, 1974).

Safety and Hazards

2,3,3,4-Tetramethylpentane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2,3,3,4-tetramethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCYYQOQSAMWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168292 | |

| Record name | Pentane, 2,3,3,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,4-Tetramethylpentane | |

CAS RN |

16747-38-9 | |

| Record name | Pentane, 2,3,3,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Tetramethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3,3,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)

![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)